molecular formula C5H9NO5 B11968872 2-(Methylaminomethyl)tartronic acid CAS No. 200277-91-4

2-(Methylaminomethyl)tartronic acid

Cat. No.: B11968872
CAS No.: 200277-91-4
M. Wt: 163.13 g/mol
InChI Key: DNUCTNFNQRJOIX-UHFFFAOYSA-N
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Description

2-(Methylaminomethyl)tartronic acid is an organic compound with the molecular formula C5H9NO5 It is a derivative of tartronic acid, characterized by the presence of a methylaminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylaminomethyl)tartronic acid typically involves the reaction of tartronic acid with methylamine under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction can be represented as follows:

Tartronic acid+Methylamine2-(Methylaminomethyl)tartronic acid\text{Tartronic acid} + \text{Methylamine} \rightarrow \text{this compound} Tartronic acid+Methylamine→2-(Methylaminomethyl)tartronic acid

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving additional purification steps such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Methylaminomethyl)tartronic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino alcohols.

    Substitution: The methylaminomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino alcohols.

Scientific Research Applications

2-(Methylaminomethyl)tartronic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor in certain biochemical pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(Methylaminomethyl)tartronic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tartronic acid: The parent compound, which lacks the methylaminomethyl group.

    Malonic acid: A related dicarboxylic acid with similar structural features.

    Glyceric acid: An intermediate in the oxidation of glycerol, related to tartronic acid.

Uniqueness

2-(Methylaminomethyl)tartronic acid is unique due to the presence of the methylaminomethyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic and research applications where other similar compounds may not be suitable.

Properties

CAS No.

200277-91-4

Molecular Formula

C5H9NO5

Molecular Weight

163.13 g/mol

IUPAC Name

2-hydroxy-2-(methylaminomethyl)propanedioic acid

InChI

InChI=1S/C5H9NO5/c1-6-2-5(11,3(7)8)4(9)10/h6,11H,2H2,1H3,(H,7,8)(H,9,10)

InChI Key

DNUCTNFNQRJOIX-UHFFFAOYSA-N

Canonical SMILES

CNCC(C(=O)O)(C(=O)O)O

Origin of Product

United States

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